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Compound of Interest |

Compound Name: n-Benzylcinchonidinium bromide
CAS No.: 118089-84-2
Cat. No.: B1141680
. J

Executive Summary

N-Benzylcinchonidinium Bromide (CAS: 118089-84-2) is a chiral quaternary ammonium salt
derived from the natural alkaloid cinchonidine.[1] It serves as a "first-generation" asymmetric
Phase-Transfer Catalyst (PTC), widely utilized in the pharmaceutical industry for the
enantioselective synthesis of

-amino acids and other chiral building blocks. Its efficacy stems from its rigid bicyclic skeleton
and the specific spatial arrangement of its functional groups, which create a "chiral pocket" that
controls the trajectory of electrophilic attack on ion-paired substrates.

Molecular Architecture & Stereochemistry
Chemical Identity

e |[UPAC Name: (R)-methanol bromide[1][2]

e Molecular Formula:

[1][2]

e Molecular Weight: 465.43 g/mol

o Physical State: White to off-white crystalline solid (mp ~190°C dec).
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Structural Skeleton

The molecule consists of two primary rigid domains connected by a chiral linker:

Hydrophilic Domain (Cationic Head): The Quinuclidine ring containing the quaternary
nitrogen (N1). This is the site of benzylation.

e Hydrophobic Domain (Shielding Wall): The Quinoline aromatic system.

e Chiral Linker: The C8-C9 bond connecting the two rings, bearing a secondary Hydroxyl
group (C9-OH).

» N-Benzyl Group: Attached to N1, providing steric bulk and lipophilicity essential for phase
transfer.

Stereochemical Configuration

The stereochemistry is defined by the parent alkaloid (cinchonidine) and the quaternization
event.

o C8:

-configuration (Bridgehead carbon).
e CO:

-configuration (Hydroxyl bearing carbon).
e NI1:

-configuration. Upon alkylation, the nitrogen becomes a stereocenter. The benzyl group is
introduced selectively; crystallographic data confirms the

configuration at the quaternary nitrogen in the major diastereomer.

3D Conformation (The "Chiral Pocket")

In the solution and solid state, the molecule adopts a specific conformation that is critical for
catalysis:
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e Gauche Conformation: The C8-C9 bond typically adopts a gauche arrangement, placing the
O-H group and the quaternary ammonium center in proximity.

 lon Pairing: The bromide anion (or the reacting anion during catalysis) docks near the
hydroxyl group (via H-bonding) and the positively charged nitrogen.

» Shielding: The benzyl group and the quinoline ring form a "wall" that blocks one face of the
associated nucleophile, forcing the electrophile to approach from the open face.

Structural Diagram (DOT)
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Caption: Structural connectivity and key interaction sites of N-Benzylcinchonidinium
Bromide.

Synthesis Protocol
The synthesis is a direct quaternization (

reaction) of cinchonidine with benzyl bromide.

Reaction Workflow
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Parameter Specification

Precursor Cinchonidine (CAS: 485-71-2)
Reagent Benzyl Bromide (1.0 - 1.2 equivalents)
Solvent Toluene (preferred) or Ethanol/THF
Temperature Reflux (110°C for Toluene)

Time 2 - 4 hours

Yield Typically >85%

Step-by-Step Methodology

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,
dissolve Cinchonidine (1.0 equiv) in Toluene (approx. 10 mL/g).

Addition: Add Benzyl Bromide (1.1 equiv) dropwise to the stirring solution at room
temperature.

Reflux: Heat the mixture to reflux. The product often begins to precipitate as a solid during
the reaction.

Monitoring: Monitor consumption of cinchonidine by TLC (Mobile phase: DCM/MeOH 9:1).

Isolation: Cool the reaction mixture to room temperature. Filter the precipitated solid.

Purification: Wash the filter cake with cold toluene and diethyl ether to remove unreacted
benzyl bromide.

Drying: Dry the white solid under vacuum at 50°C.

Recrystallization (Optional): If higher purity is required, recrystallize from Ethanol/Water or
Isopropanol.
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Caption: Synthesis workflow for the preparation of N-Benzylcinchonidinium Bromide.

Mechanism of Action: Interfacial Catalysis

The catalytic efficiency of BCNB relies on the Interfacial Mechanism. The salt is insoluble in the
non-polar organic phase (where the electrophile resides) but soluble in the interface/aqueous
phase.

The Catalytic Cycle

e lon Exchange: The bromide anion is exchanged for the substrate anion (e.g., an enolate
generated by KOH in the aqueous/solid phase).
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» Extraction: The lipophilic quaternary ammonium cation (

) extracts the anion (
) into the organic phase or the interface.

e Chiral Recognition: The

ion pair forms a rigid structure stabilized by H-bonding (between C9-OH and
) and electrostatic forces.

o Reaction: The electrophile (

) attacks the nucleophile. The bulky benzyl group and quinoline ring block one face, ensuring
enantioselective bond formation.

» Regeneration: The product is released, and the catalyst returns to the interface to pick up
another anion.

Mechanistic Diagram (DOT)
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Caption: Interfacial Phase-Transfer Catalysis cycle showing extraction, reaction, and
regeneration.

Structural Characterization Data

Researchers must validate the structure using NMR and physical data.

H NMR Diagnostic Features (in CDCI or DMSO-d )

e Aromatic Region (7.0 - 9.0 ppm): Signals for the Quinoline ring (H2', H3', etc.) and the
Phenyl group of the benzyl moiety.
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e Vinyl Group (5.0 - 6.0 ppm): Characteristic multiplet for the internal vinyl proton and terminal
methylene protons.

e Benzylic Protons (N-CH

-Ph): These are diastereotopic due to the chiral center at Nitrogen. They typically appear as
an AB system (two doublets,

Hz) rather than a singlet, usually in the 5.0 - 6.0 ppm range. This is the definitive proof of N-
alkylation and chiral integrity.

e C9-H: A doublet or multiplet around 6.0 - 6.5 ppm, shifted downfield due to the adjacent

aromatic ring and OH group.

Crystallography

e Space Group: Monoclinic

(Anhydrous).

e Key Interaction: Intermolecular Hydrogen bonding between the C9-OH and the Bromide
anion (
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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